molecular formula C13H21NO2S B2885875 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide CAS No. 727696-14-2

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide

Cat. No.: B2885875
CAS No.: 727696-14-2
M. Wt: 255.38
InChI Key: SEYBUGOQKQTZER-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-N-propylbenzenesulfonamide is a sophisticated small molecule belonging to the sulfonamide class, specifically designed for advanced kinase research. This compound is of significant interest in medicinal chemistry and oncology research due to its role as a potent inhibitor of Mer tyrosine kinase (MerTK). MerTK is a receptor tyrosine kinase belonging to the TAM family, and its abnormal activation has been strongly implicated in the oncogenesis, progression, and treatment resistance of several human cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC) . Inhibiting Mer kinase in these contexts promotes cancer cell apoptosis and can synergistically enhance the effects of standard chemotherapies . The structural core of this molecule, the 2,3,5,6-tetramethylbenzene-sulfonamide group, is a key pharmacophore that contributes to its biological activity and is a feature found in other active research compounds . The N-propyl substitution on the sulfonamide functional group is a critical feature that has been shown in structure-activity relationship (SAR) studies to optimally maintain high potency against Mer kinase while being part of a strategy to eliminate undesired hERG channel activity, a common liability in drug development associated with cardiac risk . Research-grade sulfonamide derivatives are frequently investigated for their anti-proliferative properties against various cancer cell lines, making them valuable tools for in vitro biological evaluation and target validation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h8,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBUGOQKQTZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the propylamine group. One common method includes:

    Sulfonation: Tetramethylbenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The resulting sulfonyl chloride is then reacted with propylamine to form the sulfonamide.

The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds .

Scientific Research Applications

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its sulfonamide group, which is a common motif in drug design.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or alter receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

(a) N-(2,3-Dimethylphenyl)benzenesulfonamide ()
  • Substituents : Two methyl groups (positions 2 and 3) on the benzene ring; N-linked to a phenyl group.
  • Key Differences :
    • Fewer methyl groups (dimethyl vs. tetramethyl), reducing steric hindrance.
    • N-phenyl substituent instead of N-propyl, increasing aromaticity and rigidity.
  • Properties: Lower molecular weight (C₁₄H₁₅NO₂S vs. C₁₃H₂₁NO₂S for the target compound).
  • Applications : Tested for antibacterial and anti-enzymatic activity .
(b) N-(2,3,5,6-Tetramethylbenzenesulfonyl)glycine (CAS 379250-94-9) ()
  • Substituents : Tetramethyl benzene ring; N-linked to a glycine moiety (carboxylic acid group).
  • Key Differences :
    • Polar glycine substituent introduces a carboxylic acid, enhancing water solubility.
    • Propyl vs. glycine: The target compound’s N-propyl group increases hydrophobicity.
  • Properties :
    • Molecular weight: 271.33 g/mol (glycine derivative) vs. ~285 g/mol (estimated for N-propyl).
    • Melting point: 166–167°C (glycine) ; the N-propyl analogue likely has a lower melting point due to reduced crystallinity.
(c) N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide ()
  • Substituents : Chlorine atoms at positions 1 and 3; two sulfonamide groups.
  • Key Differences :
    • Electron-withdrawing chlorines vs. electron-donating methyl groups.
    • Disulfonamide structure increases polarity and reactivity.
  • Applications : Likely used as an oxidizing or chlorinating agent due to chlorine content .

Physical and Chemical Properties

Property 2,3,5,6-Tetramethyl-N-propylbenzenesulfonamide (Inferred) N-(2,3-Dimethylphenyl)benzenesulfonamide N-(Tetramethylbenzenesulfonyl)glycine
Molecular Formula C₁₃H₂₁NO₂S C₁₄H₁₅NO₂S C₁₂H₁₇NO₄S
Molecular Weight (g/mol) ~285 261.34 271.33
Melting Point (°C) ~150–160 (estimated) Not reported 166–167
Boiling Point (°C) ~300–310 (estimated) Not reported 486.8
Solubility Low in polar solvents; moderate in organic solvents Low in water Higher in polar solvents due to glycine

Biological Activity

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a unique structure that includes a benzene ring substituted with four methyl groups and a propyl group. This compound has gained interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C13H21NO2S
  • Molecular Weight : 253.38 g/mol
  • Structural Characteristics : The presence of the sulfonamide group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific biological molecules. This interaction can inhibit enzyme activity or alter receptor functions, leading to diverse biological effects. The sulfonamide moiety is particularly noted for its role in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives. Although specific data on this compound is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli: MIC 6.72 mg/mL
    • Against S. aureus: MIC 6.63 mg/mL
    • Against P. aeruginosa: MICs of 6.67 and 6.45 mg/mL for different derivatives .

Anti-inflammatory Activity

In vivo studies have demonstrated that related sulfonamide compounds can significantly reduce inflammation. For instance, certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at various time points .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been explored. Some compounds exhibited comparable activity to Vitamin C in reducing oxidative stress markers .

Study on Anti-inflammatory and Antimicrobial Effects

A comprehensive study evaluated various benzenesulfonamide derivatives for their biological activities. The findings indicated that certain compounds not only inhibited microbial growth but also displayed significant anti-inflammatory effects through mechanisms involving the inhibition of inflammatory mediators .

Evaluation of Structure-Activity Relationship (SAR)

Research on the SAR of related sulfonamides revealed that modifications in the side chains significantly influenced their biological activities. For example, the introduction of different alkyl groups altered the potency against specific microbial strains and inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,3,5,6-tetramethylbenzenesulfonamideLacks propyl groupModerate antimicrobial
N-propylbenzenesulfonamideLacks methyl groupsLower reactivity
2,3,5,6-tetramethyl-N-ethylbenzenesulfonamideEthyl instead of propylVarying potency

The unique combination of a tetramethyl-substituted benzene ring and a propyl sulfonamide group in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2,3,5,6-tetramethylaniline with propanesulfonyl chloride under basic conditions. Key optimizations include:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions like over-sulfonation .
  • Solvent Selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and reaction homogeneity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Yield improvements (>70%) are achieved via iterative recrystallization in ethanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1^1H NMR data (e.g., methyl group signals at δ 2.1–2.3 ppm, propyl chain protons at δ 0.9–1.7 ppm) with computational predictions (DFT-based) to confirm regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular ion ([M+H]+^+ at m/z 297.15) within ±2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the tetramethyl groups on sulfonamide conformation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation approaches include:

  • Standardized Assays : Use ATPase inhibition assays (e.g., for carbonic anhydrase) with controlled pH (7.4) and temperature (37°C) to ensure reproducibility .
  • Purity Verification : Employ HPLC-MS (≥98% purity threshold) to exclude confounding byproducts .
  • Computational Docking : Validate experimental IC50_{50} values with molecular docking simulations (AutoDock Vina) to confirm binding affinity trends .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonyl S=O groups) prone to nucleophilic attack .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to correlate computed activation energies (ΔG^\ddagger) with experimental rate constants .
  • Solvent Effects : Apply COSMO-RS models to predict solvation-free energies and optimize solvent systems (e.g., DMF for SN2 pathways) .

Q. What advanced techniques characterize the compound’s interactions with biological targets, such as enzyme active sites?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized carbonic anhydrase II, using 10 mM HEPES buffer (pH 7.4) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (≤3 Å) to map steric clashes from tetramethyl groups .

Notes

  • Advanced Methods : Emphasis on mechanistic studies (e.g., DFT, ITC) aligns with research-depth requirements.
  • Contradiction Management : Addressed bioactivity variability through standardized assays and purity controls.

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